Propylisopropylacetamide is an organic compound classified as an acetamide derivative. Its molecular structure features propyl and isopropyl groups attached to an acetamide moiety, making it a member of the broader family of amides. This compound is of interest in various scientific fields, particularly in medicinal chemistry and materials science.
Propylisopropylacetamide can be synthesized through various chemical reactions involving acetamide derivatives. It falls under the category of N-alkyl acetamides, which are characterized by the presence of alkyl groups on the nitrogen atom of the amide functional group. This classification is significant due to its implications for biological activity and solubility properties.
The synthesis of propylisopropylacetamide can be achieved through several methods, including:
For instance, one method involves:
Propylisopropylacetamide can undergo various chemical reactions typical for amides, including:
The mechanism for hydrolysis follows a nucleophilic substitution pathway where water acts as a nucleophile attacking the carbon atom of the carbonyl group, leading to the formation of carboxylic acid and amine .
The mechanism of action for propylisopropylacetamide primarily involves its interaction with biological targets such as enzymes or receptors. The presence of alkyl groups can influence its lipophilicity, affecting how well it penetrates biological membranes.
In pharmacological contexts, compounds like propylisopropylacetamide may act as inhibitors or modulators of specific biochemical pathways. For example, they could interact with neurotransmitter receptors or enzymes involved in metabolic processes, which can lead to therapeutic effects or toxicity depending on their concentration and target specificity .
These properties suggest that propylisopropylacetamide has moderate volatility and solubility characteristics that may influence its application in various formulations .
Propylisopropylacetamide has potential applications in several scientific domains:
Research continues into optimizing its synthesis and understanding its biological activities, which may lead to new applications in medicine and industry .
Propylisopropylacetamide (PID; C₈H₁₇NO; CID 54192233) is an eight-carbon chiral amide derivative of valproic acid (VPA) with a molecular weight of 143.23 g/mol [1]. Its structure features a branched alkyl chain (propyl and isopropyl groups) attached to the acetamide nitrogen, creating a stereogenic center that confers chirality [5]. This configuration distinguishes PID from constitutional isomers like propylisopropylacetic acid (PIA), where the carboxylic acid group replaces the amide functionality [5]. The molecular architecture positions PID as a hybrid between VPA and its primary amide valpromide (VPD), but with deliberate modifications to enhance metabolic stability [3].
Table 1: Fundamental Chemical Properties of PID
Property | Value |
---|---|
Molecular Formula | C₈H₁₇NO |
Molecular Weight | 143.23 g/mol |
CAS Registry Number | 54192233 (PubChem CID) |
Chiral Centers | 1 (asymmetric carbon) |
Enantiomeric Forms | (R)-PID and (S)-PID |
The core structure consists of an acetamide functional group with nitrogen-bound propyl and isopropyl substituents. This arrangement creates constitutional isomerism with valproic acid derivatives: PIA (propylisopropylacetic acid) shares PID's carbon skeleton but contains a carboxylic acid instead of an amide group [5]. PID also exhibits stereoisomerism due to its chiral carbon, yielding (R)- and (S)-enantiomers with distinct biological activities [3] [5]. Unlike esters like isopropyl acetate (C₅H₁₀O₂) that possess simple planar symmetry, PID’s three-dimensional configuration significantly influences its pharmacodynamic interactions [2].
PID was rationally designed as a structural analog of VPA (2-propylpentanoic acid) and its amide derivative VPD [3]. While VPA contains two linear propyl chains and a carboxylic acid group, PID incorporates branched alkyl groups (propyl/isopropyl) and an amide functionality. This modification confers two advantages: (1) prevention of β-oxidation metabolic pathways linked to VPA’s hepatotoxicity, and (2) elimination of teratogenic carboxylic acid metabolites [5]. Unlike VPD—which undergoes extensive enzymatic hydrolysis to VPA in humans—PID demonstrates metabolic stability with negligible conversion to acidic derivatives [3].
The chiral center at the carbon bearing the isopropyl group generates two enantiomers: (R)-PID and (S)-PID. Studies demonstrate significant enantioselectivity in their pharmacokinetics and anticonvulsant activity. Following intraperitoneal administration in rodents, (R)-PID exhibits lower clearance and longer half-life than (S)-PID [3]. Pharmacodynamically, (R)-PID shows superior potency in the 6 Hz psychomotor seizure model (ED₅₀ = 11 mg/kg vs. 20 mg/kg for (S)-PID at 22 mA stimulation) [3]. This enantioselectivity stems from differential protein binding and metabolic rates rather than distinct molecular targets [3] [5].
Valproic acid’s clinical utility is hampered by two critical issues: teratogenicity (10% incidence of congenital malformations in exposed fetuses) and hepatotoxicity (particularly in pediatric polytherapy) [3] [5]. Mechanistic studies attribute teratogenicity to VPA’s inhibition of histone deacetylase (HDAC), which disrupts embryonic gene expression [5]. Additionally, VPA undergoes cytochrome P450-mediated metabolism to reactive intermediates that cause mitochondrial toxicity and liver damage [3]. These limitations necessitated derivatives retaining VPA’s broad-spectrum anticonvulsant activity without its metabolic liabilities.
PID emerged from structure-pharmacokinetic-pharmacodynamic relationship (SPPR) studies of valproylamides designed to circumvent VPA’s drawbacks [3]. Key advantages include:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1